BenchChemオンラインストアへようこそ!

N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide

Sigma receptor pharmacology Structure-activity relationship Ligand design

N-[(1-Benzylpiperidin-4-yl)methyl]-4-cyanobenzamide (CAS 954044-12-3) is a synthetic N-benzylpiperidine derivative bearing a 4-cyanobenzamide moiety connected via a methylene linker. The compound belongs to a chemotype extensively explored for sigma-receptor (σ1/σ2) modulation, where the benzylpiperidine core is a known pharmacophore for σ1 binding and the electron-withdrawing 4-cyano substituent may influence receptor affinity and selectivity.

Molecular Formula C21H23N3O
Molecular Weight 333.435
CAS No. 954044-12-3
Cat. No. B2547206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide
CAS954044-12-3
Molecular FormulaC21H23N3O
Molecular Weight333.435
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC=C(C=C2)C#N)CC3=CC=CC=C3
InChIInChI=1S/C21H23N3O/c22-14-17-6-8-20(9-7-17)21(25)23-15-18-10-12-24(13-11-18)16-19-4-2-1-3-5-19/h1-9,18H,10-13,15-16H2,(H,23,25)
InChIKeyAOCFPSAIDQJHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1-Benzylpiperidin-4-yl)methyl]-4-cyanobenzamide CAS 954044-12-3: Chemical Identity and Pharmacological Context for Research Procurement


N-[(1-Benzylpiperidin-4-yl)methyl]-4-cyanobenzamide (CAS 954044-12-3) is a synthetic N-benzylpiperidine derivative bearing a 4-cyanobenzamide moiety connected via a methylene linker . The compound belongs to a chemotype extensively explored for sigma-receptor (σ1/σ2) modulation, where the benzylpiperidine core is a known pharmacophore for σ1 binding and the electron-withdrawing 4-cyano substituent may influence receptor affinity and selectivity [1]. Its molecular formula is C₂₁H₂₃N₃O, with a molecular weight of 333.4 g/mol [2]. Currently, no primary research papers, patents, or quantitative bioactivity datasets (Ki, IC₅₀, EC₅₀) directly report experimental data for this specific compound in peer-reviewed or patent literature indexed by major authoritative databases.

Why N-[(1-Benzylpiperidin-4-yl)methyl]-4-cyanobenzamide Cannot Be Substituted by Generic Benzylpiperidine Analogs Without Quantitative Verification


Within the N-benzylpiperidine amide class, minor structural modifications produce large shifts in sigma-receptor subtype affinity and functional selectivity. The established comparator 4-IBP (N-(1-benzylpiperidin-4-yl)-4-iodobenzamide) lacks a methylene spacer and carries a 4-iodo substituent, yielding a σ1 Ki of 1.7 nM and σ2 Ki of 25.2 nM (σ2/σ1 selectivity ratio ≈15) [1]. By contrast, the target compound incorporates both a methylene linker (altering conformational flexibility and amide geometry) and a 4-cyano group (different electronic and steric character vs. iodo). In the closely related N-(1-benzylpiperidin-4-yl)arylacetamide series, the nature and position of the aryl substituent control σ1 vs. σ2 selectivity by up to 100-fold [2]. Without compound-specific binding data, assuming equivalent potency or selectivity to any structural analog is scientifically unjustified and poses a high risk of divergent experimental outcomes in receptor-binding, cellular, or in vivo studies.

Quantitative Differentiation Evidence for N-[(1-Benzylpiperidin-4-yl)methyl]-4-cyanobenzamide vs Closest Structural Analogs


Structural Differentiation: Methylene Linker and 4-Cyano Substituent vs 4-IBP

No direct head-to-head binding data exist for this compound. The closest structurally characterized analog with publicly available quantitative data is 4-IBP (N-(1-benzylpiperidin-4-yl)-4-iodobenzamide). The target compound differs by two critical features: (a) a methylene (-CH₂-) spacer between the piperidine ring and the amide nitrogen, vs. direct piperidine-N-amide linkage in 4-IBP; (b) a 4-cyano (-CN) substituent replacing the 4-iodo (-I) group. In SAR studies of N-(1-benzylpiperidin-4-yl)arylacetamides, inserting a methylene spacer and altering the aryl substituent each independently modulated σ1 affinity by >10-fold [1]. Quantitative binding data for the target compound are not available in any public database as of the knowledge cutoff. This evidence gap must be filled by new experimental determination before any selection claim can be made. [2]

Sigma receptor pharmacology Structure-activity relationship Ligand design

Selectivity Profile Inference: Potential σ1 vs. σ2 Discrimination Based on Structural Class

In the N-(1-benzylpiperidin-4-yl)arylacetamide series, the aryl substituent electronic character strongly influences σ1/σ2 selectivity. Electron-withdrawing groups (e.g., -NO₂, -CN) on the aryl ring have been associated with improved σ1 selectivity in some sub-series, whereas bulky hydrophobic substituents (e.g., -I, -Br) can shift selectivity toward σ2 [1]. The 4-cyano group (Hammett σₚ = +0.66) is more strongly electron-withdrawing than 4-iodo (σₚ = +0.18), suggesting the target compound may exhibit a different σ1/σ2 selectivity ratio than 4-IBP (σ2/σ1 ≈ 15). However, the methylene linker adds an additional conformational degree of freedom that is absent in the 4-IBP series, complicating direct inference. No selectivity data exist for this compound. [2]

Sigma-2 receptor TMEM97 Subtype selectivity

Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Capacity vs 4-IBP

The target compound (C₂₁H₂₃N₃O, MW 333.4) is predicted to have lower lipophilicity than 4-IBP (C₁₉H₂₁IN₂O, MW 420.3) due to replacement of the heavy iodine atom (atomic weight 126.9) with the cyano group (total MW contribution ~26). Calculated logP for the target compound is approximately 3.0–3.5 (based on fragment-based prediction), compared with measured logP of ~4.1–4.5 for 4-IBP [1]. The cyano group also introduces an additional hydrogen-bond acceptor (nitrile N), potentially altering solubility and protein binding. These physicochemical differences may translate into distinct pharmacokinetic profiles, particularly for CNS penetration where optimal logP ranges are typically 2–4.

Drug-likeness CNS penetration LogP prediction

Synthetic Accessibility and Purity: Advantage of Defined Single-Compound Procurement vs Custom Synthesis

The target compound is commercially cataloged by multiple research-chemical suppliers (e.g., EvitaChem Catalog EVT-2684280, VulcanChem) with standard purity specifications typically ≥95% (HPLC) . In contrast, structurally similar N-benzylpiperidine amides lacking the 4-cyano group (e.g., N-(1-benzylpiperidin-4-yl)benzamide, CAS 971-34-6) are more widely available but differ in both the amide connectivity (direct vs. methylene-linked) and aryl substitution. The defined CAS registry number (954044-12-3) ensures unambiguous identity for procurement, which is critical when SAR studies require precise structural specification. No analytical certificates of analysis (CoA) were reviewed as part of this guide; end users must request batch-specific CoA from the selected vendor.

Chemical procurement Purity analysis Compound sourcing

Recommended Research Application Scenarios for N-[(1-Benzylpiperidin-4-yl)methyl]-4-cyanobenzamide (954044-12-3) Based on Available Structural Evidence


De Novo Sigma Receptor SAR Probe for Methylene Linker and 4-Cyano Pharmacophore Contribution

Given the complete absence of quantitative binding data, the most scientifically justified use of this compound is as a novel SAR probe to experimentally determine the effect of the methylene linker and 4-cyano substituent on σ1 and σ2 receptor affinity. The compound should be tested in head-to-head radioligand displacement assays against 4-IBP (σ1 Ki = 1.7 nM) and N-(1-benzylpiperidin-4-yl)benzamide (if data available) under identical conditions (e.g., [³H]-(+)-pentazocine displacement in guinea pig brain membranes or human recombinant σ1 receptor). [1] This will generate the first quantitative differentiation evidence needed for informed procurement decisions.

In Vitro Selectivity Profiling Against Sigma-2/TMEM97 and Off-Target Panels

Following initial σ1 binding determination, the compound should be profiled against σ2/TMEM97 (using [³H]-DTG displacement in rat PC12 membranes) and a standard off-target panel (e.g., hERG, CYP450 isoforms, PDEs) to establish a baseline selectivity profile. The cyano group's electron-withdrawing effect may confer a selectivity pattern distinct from 4-iodo or unsubstituted benzamide analogs, as suggested by class-level SAR trends in the 1-aralkyl-4-benzylpiperidine series [2]. This scenario is appropriate for academic pharmacology laboratories building sigma receptor ligand libraries.

Comparative Physicochemical and Metabolic Stability Characterization

The predicted lower lipophilicity (clogP ≈ 3.2 vs. ~4.3 for 4-IBP) suggests potential advantages in aqueous solubility and reduced CYP450-mediated oxidative metabolism. Researchers should experimentally determine kinetic solubility (PBS, pH 7.4), LogD₇.₄, microsomal stability (human/rat liver microsomes), and plasma protein binding, benchmarking against 4-IBP as the closest commercially available analog with published physicochemical data. [3] This application is particularly relevant for CROs and pharmaceutical R&D groups evaluating lead-like properties of benzylpiperidine-based sigma ligands.

Quote Request

Request a Quote for N-[(1-benzylpiperidin-4-yl)methyl]-4-cyanobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.